1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate
Description
BenchChem offers high-quality 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.C2H2O4/c1-18(2)31(29,30)21-9-7-19(8-10-21)15-24(28)26-13-11-20(12-14-26)16-27-17-25-22-5-3-4-6-23(22)27;3-1(4)2(5)6/h3-10,17-18,20H,11-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFRVBTVAMGHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H23N3O5
- Molecular Weight : 373.4 g/mol
- CAS Number : 1421459-25-7
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in cancer therapy. Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties through mechanisms such as:
- Topoisomerase Inhibition : The compound has been shown to inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and subsequent cell cycle arrest, particularly at the G2/M phase, which is indicative of its potential as an anticancer agent .
- DNA Binding : The compound's structure allows it to interact with DNA, forming non-covalent complexes that stabilize certain DNA conformations. This binding is facilitated by the benzimidazole moiety, which has been noted for its ability to act as a minor groove binder .
Anticancer Activity
In vitro studies have demonstrated that 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate exhibits potent cytotoxicity against various cancer cell lines. Notably, it has been tested against the National Cancer Institute's 60-cell line panel, showing promising results in inhibiting cell growth .
Case Studies
- Study on Cell Lines : A study evaluated the efficacy of this compound against a panel of human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations comparable to established chemotherapeutic agents, suggesting its potential as a viable treatment option .
- Mechanistic Insights : Flow cytometric analysis revealed that treatment with the compound resulted in G2/M phase arrest in cancer cells, further confirming its role in disrupting normal cell cycle progression due to induced DNA damage .
Comparative Efficacy
The following table summarizes the biological activity of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate compared to other benzimidazole derivatives.
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate | Hu Topo I | 16 | DNA Topoisomerase Inhibition |
| Compound A (e.g., Camptothecin) | Hu Topo I | 15 | DNA Topoisomerase Inhibition |
| Compound B (e.g., Doxorubicin) | Various | 10 | DNA Intercalation |
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves three key stages:
Coupling of the benzimidazole-piperidine moiety : Achieved via nucleophilic substitution under anhydrous conditions (e.g., DMF solvent, 80°C, 12 hours) .
Sulfonylation of the phenyl group : Requires slow addition of isopropylsulfonyl chloride at 0–5°C to minimize side reactions .
Oxalate salt formation : Conducted in ethanol/water (3:1) with pH adjustment to 3.5–4.0 to protonate the amine group .
Intermediates are characterized using HPLC (≥95% purity threshold) and NMR (e.g., ¹H-NMR for piperidine CH₂ groups at δ 2.5–3.5 ppm) .
Q. Which analytical techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR identifies proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 513.2) and detects fragmentation patterns .
- HPLC : Quantifies purity (>99%) and detects impurities (e.g., unreacted sulfonyl intermediates) .
Q. What are common impurities observed during synthesis, and how are they mitigated?
- Residual solvents (DMF, ethanol) : Controlled via rotary evaporation under reduced pressure and monitored by GC-MS .
- Incomplete sulfonylation : Addressed by excess sulfonyl chloride (1.2 eq) and extended reaction time (24 hours) .
- Oxalate salt hydrates : Minimized using anhydrous ethanol and nitrogen-purged environments during crystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and crystallinity of the oxalate salt?
- Temperature control : Sulfonylation at 0–5°C reduces byproduct formation (yield increases from 65% to 82%) .
- Solvent polarity : Ethanol/water (3:1) enhances oxalate salt crystallinity (crystal size >50 µm) compared to acetonitrile .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency (turnover number >1,000) .
Data-driven optimization : Use Design of Experiments (DoE) to model parameters (pH, solvent ratio, temperature) .
Q. How should researchers resolve contradictions in spectral data during structural validation?
- Dynamic effects in NMR : Variable-temperature NMR (25–60°C) distinguishes tautomeric forms of benzimidazole (e.g., NH proton exchange at δ 12.5 ppm) .
- Cross-validation : Compare MS/MS fragmentation with computational tools (e.g., in silico prediction via ChemAxon) .
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., piperidine chair conformation) if single crystals are obtained .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Accelerated stability studies : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., oxalate hydrolysis products at Rₜ 4.2 min) .
- pH-dependent solubility : Test solubility in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
- Light sensitivity : UV-Vis spectroscopy (200–800 nm) detects photodegradation (λmax shifts >5 nm indicate instability) .
Q. What interaction studies are critical for elucidating pharmacological mechanisms?
- Receptor binding assays : Radioligand displacement (e.g., ³H-labeled antagonists for histamine H₁/H₄ receptors) .
- Enzyme inhibition : IC₅₀ determination via fluorogenic substrates (e.g., cytochrome P450 isoforms) .
- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations in target tissues (e.g., liver microsomes) .
Q. How does the oxalate salt form influence bioavailability compared to freebase?
- Solubility enhancement : Oxalate salt increases aqueous solubility by 3-fold (e.g., 12 mg/mL vs. 4 mg/mL for freebase) .
- Dissolution rate : Powder X-ray diffraction (PXRD) correlates crystallinity with dissolution profiles (T₉₀% < 30 minutes) .
- Pharmacokinetics : Rat studies show 1.8× higher AUC for oxalate salt due to improved absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
